Potassium (2-acetylphenyl)trifluoroborate
Overview
Description
Potassium (2-acetylphenyl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in recent years due to its stability and versatility in various chemical reactions. Organotrifluoroborates are known for their stability in air and moisture, making them easy to handle and purify. These compounds are often used as alternatives to boronic acids, boronate esters, and organoboranes, particularly in Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Potassium (2-acetylphenyl)trifluoroborate is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .
Mode of Action
In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . This compound plays a crucial role in this transmetalation process .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic molecules, which can be used in various applications, including pharmaceuticals and materials science .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . Factors such as temperature, solvent, and the presence of other reagents can affect the efficiency and selectivity of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium (2-acetylphenyl)trifluoroborate typically involves the reaction of 2-acetylphenylboronic acid with potassium bifluoride (KHF2). The reaction proceeds as follows:
Formation of Boronic Acid: 2-acetylphenylboronic acid is synthesized from the corresponding aryl halide through a palladium-catalyzed borylation reaction.
Formation of Trifluoroborate Salt: The boronic acid is then treated with potassium bifluoride to form the trifluoroborate salt.
Industrial Production Methods
Industrial production methods for potassium organotrifluoroborates often involve scalable and efficient processes. One such method includes the use of potassium bifluoride as a fluorinating agent for organoboronic acids. This method is preferred due to its simplicity, safety, and ability to produce high yields of analytically pure products .
Chemical Reactions Analysis
Properties
IUPAC Name |
potassium;(2-acetylphenyl)-trifluoroboranuide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3O.K/c1-6(13)7-4-2-3-5-8(7)9(10,11)12;/h2-5H,1H3;/q-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCNLXRVUTXXBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1C(=O)C)(F)(F)F.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3KO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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